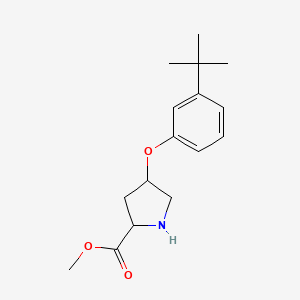![molecular formula C10H16N2O2S B12107535 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R)-1-Aminoetil]-N,N-dimetilbenceno-1-sulfonamida es un compuesto químico con una estructura compleja que incluye un grupo aminoetil, un anillo de dimetilbenceno y un grupo sulfonamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(1R)-1-Aminoetil]-N,N-dimetilbenceno-1-sulfonamida generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como derivados del benceno y aminas.
Condiciones de reacción: Las condiciones de reacción a menudo incluyen el uso de catalizadores, disolventes y ajustes específicos de temperatura y presión para facilitar las transformaciones químicas deseadas.
Purificación: Después de la reacción, el producto se purifica utilizando técnicas como cristalización, destilación o cromatografía para obtener el compuesto puro.
Métodos de Producción Industrial
En entornos industriales, la producción de 4-[(1R)-1-Aminoetil]-N,N-dimetilbenceno-1-sulfonamida puede involucrar reactores a gran escala y procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), es común para lograr los estándares de calidad deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(1R)-1-Aminoetil]-N,N-dimetilbenceno-1-sulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en aminas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes o agentes alquilantes en condiciones controladas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
4-[(1R)-1-Aminoetil]-N,N-dimetilbenceno-1-sulfonamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-[(1R)-1-Aminoetil]-N,N-dimetilbenceno-1-sulfonamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
4-[(1R)-1-Aminoetil]-N-4-piridinil-ciclohexanocarboxamida: Este compuesto comparte un grupo aminoetil similar, pero tiene una estructura de anillo aromático diferente.
N,N-Dimetilbenceno-1-sulfonamida: Este compuesto carece del grupo aminoetil, pero tiene una estructura de sulfonamida similar.
Singularidad
4-[(1R)-1-Aminoetil]-N,N-dimetilbenceno-1-sulfonamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3/t8-/m1/s1 |
Clave InChI |
WCMBYFGFGNENKB-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
SMILES canónico |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)






![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

